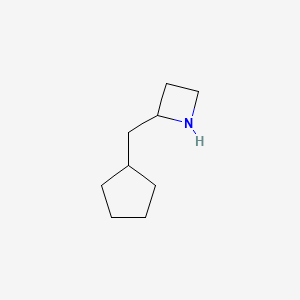

2-(Cyclopentylmethyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

2-(cyclopentylmethyl)azetidine |

InChI |

InChI=1S/C9H17N/c1-2-4-8(3-1)7-9-5-6-10-9/h8-10H,1-7H2 |

InChI Key |

OFEACPPHQZQGQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC2CCN2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 Cyclopentylmethyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A full suite of one-dimensional and two-dimensional experiments would be employed to characterize 2-(Cyclopentylmethyl)azetidine.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the spectrum would show characteristic signals for the protons on the azetidine (B1206935) ring, the cyclopentyl ring, and the bridging methylene (B1212753) group. The proton on the carbon adjacent to the nitrogen (C2) is expected to be shifted downfield due to the deshielding effect of the nitrogen atom.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbons of the azetidine ring, particularly the C2 and C4 atoms bonded to the nitrogen, would appear at characteristic chemical shifts. sioc-journal.cnnih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for azetidine and cyclopentyl moieties.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Azetidine C2-H | 3.5 - 3.9 | 55 - 60 |

| Azetidine C3-H₂ | 2.0 - 2.4 | 25 - 30 |

| Azetidine C4-H₂ | 3.3 - 3.7 | 45 - 50 |

| Azetidine N-H | 1.5 - 2.5 (broad) | N/A |

| Methylene (-CH₂-) | 1.5 - 1.8 | 38 - 42 |

| Cyclopentyl C1'-H | 1.9 - 2.2 | 35 - 40 |

| Cyclopentyl C2'/C5'-H₂ | 1.4 - 1.7 | 32 - 36 |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from 1D NMR and confirming the molecule's connectivity and spatial arrangement. researchgate.netyoutube.comcolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.orgua.es It would show correlations between H2 and H3 protons on the azetidine ring, as well as between adjacent protons within the cyclopentylmethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. youtube.comcolumbia.edu This allows for the definitive assignment of each carbon atom based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). youtube.comcolumbia.edu It is crucial for connecting the different fragments of the molecule. For instance, it would show a correlation from the methylene bridge protons to the C2 of the azetidine ring and to carbons within the cyclopentyl ring, confirming the link between the two cyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netlibretexts.org This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atoms | Information Gained |

|---|---|---|---|

| COSY | Azetidine C2-H | Azetidine C3-H₂ | Confirms adjacency of C2 and C3 protons. |

| Methylene-H₂ | Cyclopentyl C1'-H | Confirms connectivity of the linker and cyclopentyl ring. | |

| HSQC | All Protons | Directly Bonded Carbons | Assigns all carbon signals based on proton assignments. researchgate.net |

| HMBC | Methylene-H₂ | Azetidine C2 & Cyclopentyl C1' | Confirms the cyclopentylmethyl substituent is at the C2 position of the azetidine ring. researchgate.net |

| NOESY | Azetidine C2-H | Azetidine C4-H₂ | Provides information on the 3D conformation and puckering of the azetidine ring. researchgate.net |

While less common than ¹H or ¹³C NMR, ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atom. rsc.orgnih.gov The chemical shift of the nitrogen in the azetidine ring would confirm its saturated, secondary amine character. caltech.eduusn.no This technique is particularly sensitive to protonation, solvent effects, and hydrogen bonding involving the nitrogen atom. nih.govusn.no

Mass Spectrometry Techniques (e.g., Electron Ionization Mass Spectrometry, High-Resolution Mass Spectrometry) for Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound.

Electron Ionization Mass Spectrometry (EI-MS): This technique provides the molecular ion peak (M⁺), corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can be used for structural confirmation. nist.gov For this compound, expected fragments would arise from the cleavage of the cyclopentylmethyl group or the opening of the strained azetidine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio with extremely high accuracy (to several decimal places). researchgate.net This allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm the molecular formula as C₉H₁₇N. rsc.orguniba.it

Table 3: Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value | Purpose |

|---|---|---|---|

| EI-MS | Molecular Ion (M⁺) | m/z 139 | Confirms molecular weight. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govrsc.org The IR spectrum of this compound would display characteristic absorption bands.

Table 4: Characteristic IR Absorption Bands for this compound Data based on typical values for secondary amines and alkanes. chemicalbook.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 (broad) |

| C-H (alkane) | Stretch | 2850 - 2960 |

| N-H (amine) | Bend | 1550 - 1650 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the calculated theoretical values to verify the empirical formula, which in this case is the same as the molecular formula, C₉H₁₇N.

Table 5: Elemental Analysis Data for this compound (C₉H₁₇N)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 77.63 |

| Hydrogen (H) | 12.31 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

As of the latest available research, a specific X-ray crystallographic study for the parent compound this compound has not been reported in publicly accessible literature. The successful application of single-crystal X-ray diffraction is contingent upon the ability to grow a high-quality, single crystal of the compound, which can be a challenging endeavor.

However, the broader class of azetidine derivatives has been extensively studied using X-ray crystallography to unambiguously determine their three-dimensional structures, including relative and absolute stereochemistry. harvard.edu This technique is a powerful tool for elucidating the precise spatial arrangement of atoms within a crystalline solid. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and torsional angles. anton-paar.com

For chiral molecules containing stereocenters, such as substituted azetidines, X-ray crystallography is the definitive method for determining the absolute configuration. taylorandfrancis.com This is crucial as different enantiomers and diastereomers of a molecule can exhibit vastly different biological activities. In the synthesis of complex molecules containing an azetidine ring, X-ray crystallography is often employed to confirm the stereochemical outcome of a reaction. For instance, in the synthesis of a bicyclic azetidine with antimalarial activity, X-ray crystallography was used to confirm both the relative and absolute stereochemistry of a key intermediate. harvard.edu

The solid-state structure, also revealed by X-ray crystallography, provides insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern how the molecules pack in a crystal lattice. rsc.org This information is valuable for understanding the physical properties of the compound, including its melting point and solubility.

While crystallographic data for this compound itself is not available, the table below presents representative data that would be obtained from such an analysis, illustrated with data for a related chiral azetidine derivative found in the literature to showcase the type of information provided by an X-ray crystallographic study.

Table 1: Representative Crystallographic Data for a Chiral Azetidine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.9511(3) |

| b (Å) | 10.4014(4) |

| c (Å) | 13.8084(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1285.9(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

| Flack Parameter | -0.03(1) |

Note: The data in this table is representative of a chiral amine intermediate containing an azetidine ring and is provided for illustrative purposes to demonstrate the outputs of an X-ray crystallography experiment. taylorandfrancis.com

The Flack parameter, in this example, is close to zero, which confirms that the absolute configuration of the determined structure is correct. mdpi.com Should a single crystal of this compound be successfully grown and analyzed, similar data would be generated, providing definitive proof of its three-dimensional structure and, if a chiral synthesis is performed, its absolute configuration.

Theoretical and Computational Chemistry Studies on Cyclopentylmethyl Substituted Azetidines

Quantum-Chemical Calculations for Electronic Structure and Energetics

Quantum-chemical calculations are fundamental in determining the electronic structure and energetics of azetidine (B1206935) derivatives. These calculations can predict molecular geometries, electronic properties, and the energies of different molecular states. For instance, in a study on an azetidine derivative as a model for DNA repair, quantum-chemical calculations were employed to analyze the efficiency of electron-transfer processes by computing the redox properties of the azetidine isomers. nih.govmdpi.comresearchgate.net The investigation of nitroimine-substituted azetidines utilized the G3MP2 level of theory to determine heats of formation (HOFs) and bond dissociation energies (BDEs), which are critical for assessing their stability. bibliotekanauki.pl

These computational approaches are not limited to ground states; they also provide valuable information about transition states and reaction intermediates. In one study, the reaction of rhodium-bound carbenes with bicyclic methylene (B1212753) aziridines to form azetidines was investigated using DFT calculations, which helped to elucidate the reaction mechanism involving an aziridinium (B1262131) ylide intermediate. nih.gov The strain energy of the azetidine ring, approximately 25.2 kcal mol⁻¹, significantly influences its chemical behavior and is a key parameter derived from such calculations. researchgate.net

A study on a novel azetidine derivative utilized quantum chemical methods to analyze its spectroscopic properties, as well as its electronic and thermodynamic characteristics, to understand its physical and chemical behavior. researchgate.net

Table 1: Calculated Properties of Azetidine Derivatives

| Property | Method | Application | Reference |

|---|---|---|---|

| Redox Potentials | Quantum-Chemical Calculations | DNA Repair Model | nih.govmdpi.comresearchgate.net |

| Heats of Formation (HOFs) | G3MP2 | High-Energy Compounds | bibliotekanauki.pl |

| Bond Dissociation Energies (BDEs) | G3MP2 | High-Energy Compounds | bibliotekanauki.pl |

| Ring Strain Energy | - | General Reactivity | researchgate.net |

Density Functional Theory (DFT) Applications for Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms involving azetidine derivatives. It allows for the mapping of reaction pathways, analysis of transition states, calculation of energy barriers, and conformational analysis.

DFT calculations have been instrumental in mapping the reaction pathways of various transformations involving azetidines. For example, in the dirhodium-catalyzed ring expansion of methyleneaziridines, DFT computations revealed a pathway involving the formation of an aziridinium ylide followed by a concerted, asynchronous ring-opening/closing to yield the azetidine product. nih.gov The transition states for these steps were located and their energies calculated, providing a detailed picture of the reaction mechanism. nih.gov

Similarly, in the study of the photo-oxidation and photoreduction of an azetidine derivative, DFT was used to determine the reaction profiles for the ring-opening mechanism in cationic, neutral, and anionic states. nih.govresearchgate.netcsic.es This analysis included identifying the transition states for the cleavage of the C1-C2 and N3-C4 bonds of the azetidine ring. csic.es The desymmetrization of meso-azetidines catalyzed by chiral phosphoric acid was also studied using DFT, which helped to confirm that the reaction proceeds through a bifunctional activation of the azetidine nitrogen and the nucleophile. nih.gov

Calculating the energy barriers for ring transformations is a key application of DFT. In the context of the photo-induced cycloreversion of a DNA lesion model involving an azetidine ring, it was found that one-electron reduction dramatically facilitates the ring opening of the azetidine heterocycle, as indicated by the calculated energy barriers. nih.govmdpi.com Conversely, while oxidation also lowered the ring-opening energy barrier, the process was predicted to be too slow to be competitive. nih.govresearchgate.netcsic.es

The conformation of the azetidine ring and its substituents significantly impacts its reactivity and properties. DFT studies have been used to investigate the conformational preferences of substituted azetidines. For example, studies on N-alkyl substituted azetidines have shown that the cis isomer favors a puckered ring with major substituents in equatorial positions, while the trans isomer is consistent with a planar or nearly planar ring. capes.gov.br The puckering of the azetidine ring is a strategy to alleviate angular strain.

Computational studies on proline analogues with different ring sizes, including azetidine-2-carboxylic acid, have revealed that the four-membered azetidine ring can adopt either a puckered or a less puckered structure depending on the backbone. nih.gov These conformational preferences are consistent with experimental data from X-ray structures. nih.gov DFT calculations on neutral and lithiated oxazolinylazetidines have also provided insights into the relative stereochemistry and dynamics at the azetidine nitrogen atom. uniba.it

Investigation of Redox Properties and Electron Transfer Processes in Azetidine Systems

The redox properties of azetidine systems are critical in various chemical and biological processes, such as DNA repair. nih.govmdpi.comresearchgate.netcsic.es Computational studies, particularly those employing quantum-chemical calculations, have been used to investigate these properties. By calculating the ionization potential (IP) and electron affinity (EA) of azetidine derivatives, researchers can determine their ability to lose or gain an electron, respectively. mdpi.com

In a study modeling the repair of DNA photoproducts, the redox properties of two azetidine stereoisomers were computed. nih.govmdpi.comresearchgate.netcsic.es The results showed that one-electron reduction significantly facilitates the opening of the azetidine ring, a key step in the proposed repair mechanism. nih.govmdpi.comresearchgate.netcsic.es Oxidation was also found to decrease the ring-opening energy barrier, although to a lesser extent in terms of reaction kinetics. nih.govresearchgate.netcsic.es These findings highlight the crucial role of electron transfer in modulating the reactivity of the azetidine ring. nih.govmdpi.comresearchgate.netcsic.es The study also proposed N,N-dimethylaniline as an efficient photosensitizer to trigger this photoinduced cycloreversion based on the computational findings. nih.govmdpi.comcsic.es

Stereochemical Implications from Computational Models (e.g., Stereodifferentiation)

Computational models are invaluable for understanding and predicting the stereochemical outcomes of reactions involving azetidines. DFT calculations have been successfully used to rationalize the high enantioselectivity observed in the chiral phosphoric acid-catalyzed desymmetrization of meso-azetidines. nih.gov The models revealed that the selectivity arises from the specific bifunctional activation of the azetidine nitrogen and the nucleophile. nih.gov

In the context of the photo-oxidation of an azetidine derivative, computational studies found a certain degree of stereodifferentiation that favored the oxidation of the cis-isomer, which was in agreement with previous experimental data. nih.govmdpi.comresearchgate.netcsic.es Furthermore, the stereospecificity of the rhodium-catalyzed ring expansion of bicyclic methylene aziridines was explained by a concerted mdpi.comcapes.gov.br-Stevens-type rearrangement, where the chirality of the starting material is transferred to the azetidine product with high fidelity. nih.gov The stereochemical outcome of the iodocyclization of homoallylamines to form either azetidine or pyrrolidine (B122466) derivatives was also rationalized through computational models of the transition states, supporting an aziridinium ion pair isomerization pathway. rsc.org

Predictive Modeling for Novel 2-(Cyclopentylmethyl)azetidine Derivatives and Reactions

Predictive modeling has emerged as a cornerstone in modern chemical research and drug discovery, enabling the rational design of novel molecules with desired properties and the prediction of their chemical reactivity. For this compound and its analogues, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking offer powerful tools to forecast biological activity and guide synthetic efforts toward more potent and selective compounds.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is instrumental in designing new derivatives by identifying the key molecular features that influence their therapeutic effects. isca.in

Methodology and Model Development:

The development of a robust QSAR model for this compound derivatives would begin with a dataset of compounds where the cyclopentylmethyl-azetidine core is systematically modified. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, a wide range of molecular descriptors—numerical values that characterize the physicochemical properties of the molecules—are calculated for each derivative. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Using statistical methods like Multiple Linear Regression (MLR) or more sophisticated machine learning algorithms like Genetic Function Algorithm (GFA), a mathematical equation is generated that correlates a selection of these descriptors with the observed biological activity. nih.gov The predictive power and robustness of the resulting model are rigorously assessed using statistical parameters such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and an external validation set (R²pred). nih.govresearchgate.net

Hypothetical QSAR Study for this compound Derivatives:

To illustrate, consider a hypothetical QSAR study aimed at developing novel inhibitors based on the this compound scaffold. A series of derivatives could be designed by introducing various substituents on the azetidine ring and the cyclopentyl group.

Table 1: Hypothetical this compound Derivatives and Their Predicted Inhibitory Activity

| Compound ID | R1 Substituent (on Azetidine-N) | R2 Substituent (on Cyclopentyl-C4) | Molecular Weight ( g/mol ) | LogP | Predicted IC50 (µM) |

| Base | H | H | 139.24 | 2.2 | 15.7 |

| Deriv-01 | -CH3 | H | 153.27 | 2.5 | 12.1 |

| Deriv-02 | -C(O)CH3 | H | 181.28 | 1.8 | 8.5 |

| Deriv-03 | H | -OH | 155.24 | 1.9 | 9.2 |

| Deriv-04 | H | -F | 157.23 | 2.3 | 10.3 |

| Deriv-05 | -C(O)CH3 | -OH | 197.28 | 1.5 | 5.1 |

| Deriv-06 | -SO2Ph | H | 279.41 | 3.1 | 2.8 |

| Deriv-07 | -SO2Ph | -F | 297.40 | 3.2 | 1.9 |

A hypothetical QSAR model for this series might yield an equation like:

pIC50 = 0.85(Topological Polar Surface Area) - 0.23(LogP) + 1.12(Number of Hydrogen Bond Acceptors) + 2.54*

The statistical quality of such a model would be critical for its application.

Table 2: Statistical Validation of a Hypothetical QSAR Model

| Parameter | Value | Description |

| R² | 0.92 | Coefficient of determination (Goodness of fit) |

| Q² (LOO) | 0.85 | Cross-validated R² (Internal predictive ability) |

| R²pred | 0.88 | R² for an external test set (External predictive ability) |

Based on such a validated model, new derivatives with potentially higher potency can be designed in silico before committing resources to their synthesis and testing. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is invaluable for structure-based drug design, where the three-dimensional structure of the biological target is known.

For novel this compound derivatives, docking simulations could be employed to predict their binding affinity and mode of interaction within the active site of a target enzyme or receptor. arxiv.org This allows for the rational design of modifications that enhance binding through specific interactions like hydrogen bonds, hydrophobic interactions, or salt bridges.

Hypothetical Docking Study:

Imagine a study targeting a hypothetical kinase. Docking simulations could be run for the derivatives listed in Table 1. The results would typically be presented as docking scores, which estimate the binding free energy.

Table 3: Hypothetical Docking Scores for this compound Derivatives against a Target Kinase

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| Base | -5.8 | Hydrophobic interaction with leucine (B10760876) residue |

| Deriv-01 | -6.2 | Enhanced hydrophobic interaction |

| Deriv-02 | -7.1 | Hydrogen bond from carbonyl to lysine (B10760008) backbone |

| Deriv-03 | -6.9 | Hydrogen bond from hydroxyl to aspartate side chain |

| Deriv-04 | -6.5 | Halogen bond with glycine (B1666218) backbone |

| Deriv-05 | -8.0 | Multiple hydrogen bonds and hydrophobic interactions |

| Deriv-06 | -8.9 | Pi-sulfur and hydrophobic interactions with phenylalanine |

| Deriv-07 | -9.5 | Additional halogen bond from fluorine atom |

These in silico predictions would guide the selection of the most promising candidates for synthesis, such as Deriv-07, which shows the best-predicted binding affinity.

Computational chemistry is also a powerful tool for predicting the feasibility and selectivity of chemical reactions. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the most likely products. researchgate.net

For the synthesis of novel this compound derivatives, computational models could predict:

Regioselectivity: In reactions where multiple products can be formed, DFT calculations can determine the most energetically favorable reaction pathway, thus predicting the major product. nih.gov

Stereoselectivity: For reactions creating new chiral centers, computational models can predict which stereoisomer will be preferentially formed.

This predictive capability accelerates the development of efficient synthetic routes to the most promising compounds identified through QSAR and docking studies.

Applications and Advanced Research Directions for Azetidine Scaffolds in Synthetic Chemistry

Azetidines as Building Blocks in Organic Synthesis

The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes them reactive intermediates for constructing more elaborate molecular architectures. rsc.org This reactivity, combined with greater stability compared to highly labile aziridines, allows for controlled chemical transformations. rsc.org

Synthesis of Complex Nitrogen-Containing Molecules

Azetidines substituted at the 2-position, such as 2-(Cyclopentylmethyl)azetidine, are valuable precursors for synthesizing more complex nitrogen-containing molecules. A common strategy involves the photochemical modification of N-Boc protected azetidine-2-carboxylic acids, which can be decarboxylated and coupled with various alkenes to generate a diverse range of 2-alkyl-substituted azetidines. chemrxiv.orgchemrxiv.orgacs.org This method allows for the preparation of these building blocks in multigram quantities, highlighting their utility in large-scale synthesis. chemrxiv.orgacs.org

The this compound scaffold can be further elaborated. For instance, the nitrogen atom can be functionalized, or the ring can undergo expansion reactions. Ring expansion of azetidines to synthesize functionalized piperidin-4-ones has been explored, demonstrating how the strained four-membered ring can be converted into a more complex heterocyclic system. rsc.org Furthermore, synthetic methods like the Couty synthesis, which involves the cyclization of β-amino alcohols, provide efficient access to enantiopure 2-substituted azetidines that can serve as key intermediates in the synthesis of diverse molecular libraries. wikipedia.orgnih.gov

Table 1: Synthetic Methodologies for 2-Substituted Azetidines

| Method | Description | Key Features | Reference |

| Photochemical Modification | Decarboxylative coupling of azetidine-2-carboxylic acids with alkenes. | Scalable to multigram quantities; suitable for creating diverse 2-alkyl azetidines. | chemrxiv.orgchemrxiv.org |

| Couty Azetidine (B1206935) Synthesis | Cyclization of N-functionalized β-amino alcohols. | Provides access to enantiopure 2-cyanoazetidines, which are versatile building blocks. | wikipedia.org |

| From 1,3-bis-electrophiles | Reaction of chiral tert-butanesulfinamides with 1,3-bis-electrophiles. | General and scalable method for various C2-substituted azetidines (aryl, vinyl, alkyl). | acs.org |

Development of Peptidomimetics and Unnatural Amino Acids

Azetidine-based structures are frequently used as constrained proline analogues in peptidomimetics to modulate biological activity and proteolytic stability. rsc.org L-azetidine-2-carboxylic acid (Aze), a naturally occurring non-proteinogenic amino acid, can be incorporated into peptides, but its structural difference from proline (a four-membered ring versus a five-membered one) can alter protein folding and function. rsc.orgmedchemexpress.comoup.com

The this compound scaffold, particularly its carboxylic acid derivatives, represents a non-natural amino acid. The incorporation of such substituted azetidine amino acids can create unique peptide structures with modified conformational properties. Research has shown that incorporating azetidine-based amino acids can improve the efficiency of macrocyclization in peptide synthesis and enhance stability against proteases. ljmu.ac.uk For example, replacing a glycine (B1666218) residue with an azetidine-modified residue in a cyclohexapeptide increased its resistance to digestion by α-chymotrypsin. ljmu.ac.uk The development of synthetic routes to novel azetidine-based α-amino acids allows for their inclusion in small peptide chains, creating new peptidomimetic structures. acs.org

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral azetidine derivatives are effective ligands and organocatalysts in asymmetric synthesis. researchgate.net Chiral C2-symmetric 2,4-disubstituted azetidines with a β-amino alcohol moiety have been successfully used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net The rigid azetidine framework can create a well-defined chiral environment around a metal center, enabling high stereoselectivity.

While direct catalytic applications of this compound are not documented, its structural features are relevant. Chiral 2-substituted azetidines can be synthesized using chiral tert-butanesulfinamides, providing a scalable method to access these potential ligands. acs.org The development of new chiral ligands is a key area in asymmetric catalysis, and azetidine-based structures are recognized for their potential. rsc.orgroutledge.com For instance, new chiral ligands synthesized from azetidine and (R)-BINOL have been used in magnesium-catalyzed desymmetrization reactions. rsc.org This demonstrates the value of the azetidine scaffold in designing ligands for stereoselective transformations.

Azetidine Scaffolds in Medicinal Chemistry Design

The azetidine ring is considered a privileged scaffold in drug discovery. ambeed.com Its rigid structure can favorably influence the pharmacological properties of a molecule, and its introduction into drug candidates has been associated with improved pharmacokinetic profiles. uniba.it

Structural Frameworks for Bioactive Compound Development

Azetidines are integral components of numerous bioactive compounds and approved drugs. rsc.orgchemrxiv.org The this compound framework, as a 2-alkyl substituted azetidine, is a relevant scaffold for medicinal chemistry. The synthesis of libraries of 2-substituted azetidines is a common strategy in drug discovery to explore chemical space. chemrxiv.org For example, 2-alkyl azetidines prepared via photochemical methods are explicitly described as valuable building blocks for drug discovery. chemrxiv.orgchemrxiv.orgacs.org

The azetidine motif is found in compounds targeting a range of biological systems. Azetidine and piperidine (B6355638) carbamates have been developed as potent inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. acs.org Furthermore, various bioactive compounds containing the azetidine ring have been investigated for their antimicrobial and anti-inflammatory properties. rsc.orgmedipol.edu.tr

Table 2: Examples of Bioactive Azetidine Scaffolds

| Compound Class | Biological Target/Activity | Significance | Reference |

| Azetidine Carbamates | Monoacylglycerol Lipase (MAGL) Inhibitors | Potential therapeutics for CNS disorders by modulating endocannabinoid levels. | acs.org |

| 2-Azetidinones | Antimicrobial Agents | The β-lactam core is a classic antibiotic structure; novel derivatives show continued promise. | medipol.edu.tr |

| Azetidine Derivatives | Triple Reuptake Inhibitors (Serotonin, Norepinephrine, Dopamine) | A single compound targeting multiple neurotransmitters could offer a more effective treatment for depression with fewer side effects. | google.com |

Design of Lead-Like Molecules for Central Nervous System Applications

The azetidine scaffold is particularly valuable for designing molecules that target the central nervous system (CNS). nih.gov Its properties can be tailored to meet the stringent requirements for blood-brain barrier (BBB) penetration. nih.gov Synthetic efforts have focused on creating diverse libraries of azetidine-based compounds specifically for CNS applications. nih.govnih.govresearchgate.net

Research has described the synthesis and profiling of large collections of azetidine-based scaffolds to generate lead-like molecules for CNS targets. nih.govnih.gov These libraries often feature spirocyclic, fused, and bridged systems derived from densely functionalized azetidines. nih.gov The resulting compounds have been shown to possess physicochemical properties compatible with CNS drug design, such as appropriate molecular weight, lipophilicity, and polar surface area. nih.gov Furthermore, azetidine derivatives have been explicitly developed as triple reuptake inhibitors for the treatment of depression and other neuropsychiatric disorders. google.com Patents also describe novel azetidine compounds for the potential treatment of CNS disorders, underscoring the ongoing interest in this scaffold for neurotherapeutics. wipo.int

Novel Applications in Materials Science (e.g., Polymerization)

While specific research on the integration of this compound into materials is not yet widely published, its classification by chemical suppliers as a building block for materials science suggests its potential in this arena. cymitquimica.combldpharm.com The primary route for incorporating azetidines into polymers is through cationic ring-opening polymerization (CROP). researchgate.net

Mechanism of Azetidine Polymerization: The polymerization of azetidines is typically initiated by cationic species. The process involves the protonation or alkylation of the ring nitrogen, forming a reactive azetidinium ion. This strained intermediate is then susceptible to nucleophilic attack by the nitrogen atom of another monomer molecule. This chain-propagation step continues, leading to the formation of a poly(trimethylenimine) backbone. researchgate.net The polymerization can be considered a "living" process under certain conditions, meaning it proceeds without termination, which allows for the synthesis of polymers with controlled molecular weights and block copolymers. researchgate.net

Potential Influence of the 2-(Cyclopentylmethyl) Substituent: The presence of a bulky, non-polar cyclopentylmethyl group at the C2 position of the azetidine ring would be expected to significantly influence the polymerization process and the properties of the resulting polymer.

Polymerization Kinetics: The steric hindrance from the cyclopentylmethyl group could potentially slow the rate of propagation compared to unsubstituted or less-substituted azetidines.

Polymer Properties: The incorporation of this lipophilic side chain would increase the hydrophobicity of the resulting polymer, affecting its solubility and thermal properties. Such polymers could be explored for applications in hydrophobic coatings or as matrices for the controlled release of non-polar active ingredients.

Table 1: General Characteristics of Cationic Ring-Opening Polymerization of Azetidines

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Cationic Ring-Opening Polymerization (CROP) | researchgate.net |

| Initiators | Cationic species (e.g., acids, alkylating agents) | researchgate.net |

| Reactive Intermediate | Azetidinium ion | researchgate.net |

| Propagation | Nucleophilic attack of a monomer on the azetidinium ion | researchgate.net |

| Polymer Backbone | Poly(trimethylenimine) or its derivatives | researchgate.net |

| Controllability | Can exhibit "living" polymerization characteristics | researchgate.net |

Bioinspired Applications (e.g., DNA Repair Mechanism Models)

Currently, there is a lack of published research specifically detailing the use of this compound in bioinspired applications. The field of bioinspired materials often involves creating synthetic molecules or systems that mimic biological structures or processes, such as the recognition and capture of specific target molecules. arxiv.org

While azetidine-2-carboxylic acid is a naturally occurring amino acid analogue found in plants like lily-of-the-valley, the application of synthetic azetidines in bioinspired models is an area that remains largely unexplored. medwinpublishers.com The rigid, four-membered ring of azetidine offers a conformationally constrained scaffold that could, in theory, be used to model the specific geometries of active sites in enzymes or DNA-protein interaction sites. However, research to validate such applications for this compound or other similar derivatives has not been reported.

Future Perspectives and Emerging Research Areas for this compound Derivatives

The primary future application for this compound and its derivatives appears to be in the realm of medicinal chemistry and drug discovery. Alkyl-substituted azetidines are considered valuable building blocks for creating lead-like molecules for screening libraries. chemrxiv.org

Medicinal Chemistry and Drug Discovery: The azetidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. rsc.orgnih.gov Its derivatives have shown a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. medwinpublishers.comresearchgate.net

The this compound scaffold possesses features that make it attractive for drug discovery programs:

Three-Dimensionality: The non-planar, puckered azetidine ring provides a defined three-dimensional structure that can improve binding selectivity to biological targets compared to flat aromatic rings.

Lipophilicity: The cyclopentylmethyl group is a bulky, lipophilic substituent. This feature can be exploited to enhance binding in hydrophobic pockets of target proteins and to potentially improve penetration of the central nervous system (CNS).

Vectors for Exploration: The secondary amine of the azetidine ring serves as a synthetic handle for further functionalization, allowing the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Future research will likely involve the synthesis of libraries based on the this compound core and their subsequent screening against various biological targets. Given the challenges in synthesizing substituted azetidines, the development of efficient and scalable synthetic routes to this specific compound and its derivatives remains a key research objective. medwinpublishers.com

Advanced Materials: Beyond medicinal chemistry, an emerging research area is the systematic investigation of this compound as a monomer for novel polymers. Detailed studies on its polymerization kinetics and the physical, chemical, and mechanical properties of the resulting materials could open up new applications in materials science.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Q & A

What are the key considerations for synthesizing 2-(Cyclopentylmethyl)azetidine with high yield? (Basic Research Question)

Methodological Answer:

The synthesis of azetidine derivatives like this compound often involves iodocyclization of homoallylamines. Key parameters include:

- Reaction Temperature : Lower temperatures (e.g., 20°C) favor azetidine formation, while higher temperatures (e.g., 50°C) promote isomerization to pyrrolidines .

- Substrate Design : Use of sterically hindered cyclopentylmethyl groups can suppress unwanted side reactions.

- Purification : Column chromatography with polar/non-polar solvent gradients ensures isolation of pure products.

Always confirm product identity via , , and high-resolution mass spectrometry (HRMS) .

Which spectroscopic techniques are critical for characterizing this compound? (Basic Research Question)

Methodological Answer:

Structural confirmation requires:

- NMR Spectroscopy : identifies protons on the azetidine ring (δ 2.5–3.5 ppm) and cyclopentylmethyl substituents (δ 1.2–2.0 ppm). resolves sp-hybridized carbons in the azetidine ring .

- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]) with <5 ppm error.

- Infrared (IR) Spectroscopy : Confirms absence of undesired functional groups (e.g., NH stretches if unreacted amines remain) .

What safety protocols are essential for handling azetidine derivatives in the lab? (Basic Research Question)

Methodological Answer:

Azetidines require:

- Storage : Under inert gas (N/Ar) at 2–8°C to prevent oxidation or degradation .

- PPE : Gloves, lab coats, and goggles; work in a fume hood to avoid inhalation.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Refer to safety data sheets (SDS) for azetidine analogs (e.g., Azetidine-3-carboxylic acid) for toxicity thresholds .

How can chiral phosphoric acid catalysts achieve enantioselective synthesis of this compound? (Advanced Research Question)

Methodological Answer:

Enantioselective desymmetrization involves:

- Catalyst Selection : Adamantyl-substituted chiral phosphoric acids (CPA) induce asymmetry via hydrogen-bonding interactions with azetidine intermediates .

- Reaction Optimization : Solvent polarity (e.g., toluene vs. DCM) and temperature (−20°C to RT) control enantiomeric excess (ee).

- Analysis : Chiral HPLC or with chiral shift reagents quantifies ee (>90% achievable) .

What computational models predict regioselectivity in azetidine functionalization? (Advanced Research Question)

Methodological Answer:

Density functional theory (DFT) calculations:

- Transition State Analysis : Compare activation energies for competing pathways (e.g., nucleophilic attack at C2 vs. C3).

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions.

- Stereoelectronic Factors : Natural bond orbital (NBO) analysis identifies stabilizing interactions (e.g., hyperconjugation in aziridinium intermediates) .

How do temperature-dependent isomerization pathways impact azetidine synthesis? (Advanced Research Question)

Methodological Answer:

Thermal isomerization of azetidines to pyrrolidines occurs via aziridinium ion intermediates:

- Kinetic Control : Low temperatures (20°C) stabilize azetidine products.

- Thermodynamic Control : High temperatures (50°C) favor pyrrolidine formation.

- Trapping Experiments : Adding nucleophiles (e.g., primary amines) stabilizes azetidine derivatives .

Which in vivo models are suitable for evaluating this compound bioactivity? (Advanced Research Question)

Methodological Answer:

Zebrafish embryo assays are effective for rapid screening:

- Endpoints : Monitor hypopigmentation, reduced circulation, and motility defects.

- Dose-Response : Test concentrations from 1–100 µM; LC values indicate toxicity thresholds.

- Validation : Compare results with in vitro assays (e.g., enzyme inhibition) to confirm mechanism .

How do structural modifications (e.g., trifluoromethyl groups) alter azetidine properties? (Advanced Research Question)

Methodological Answer:

Systematic studies involve:

- Analog Synthesis : Replace cyclopentylmethyl with groups like trifluoromethyl (CF) or chloro (Cl) .

- Physicochemical Profiling : LogP measurements (hydrophobicity) and pKa determination (basicity).

- Biological Activity : Compare BBB permeability (e.g., using PAMPA assays) and receptor binding affinities .

How can contradictory data from azetidine reaction optimization be resolved? (Advanced Research Question)

Methodological Answer:

Address inconsistencies via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.